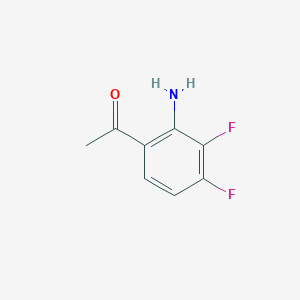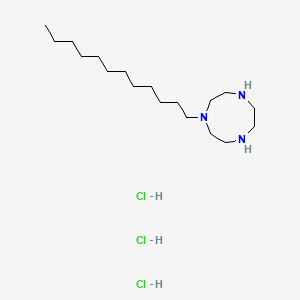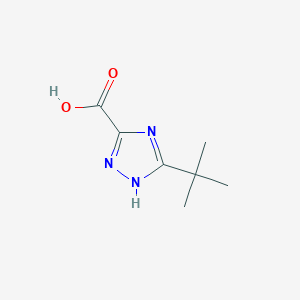![molecular formula C6H9ClN2O3 B13532615 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxazole ring, an aminoethyl group, and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via reductive amination or other suitable methods, ensuring the correct stereochemistry.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or its derivatives.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under suitable conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
科学的研究の応用
2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
- 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid
- 2-[(1R)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid hydrochloride
- 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride
Comparison:
- Structural Differences: The presence of different substituents or stereochemistry can significantly impact the compound’s properties and reactivity.
- Unique Features: 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the oxazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H9ClN2O3 |
|---|---|
分子量 |
192.60 g/mol |
IUPAC名 |
2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-3(7)5-8-4(2-11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H/t3-;/m0./s1 |
InChIキー |
HFWIQLPCBFKMNY-DFWYDOINSA-N |
異性体SMILES |
C[C@@H](C1=NC(=CO1)C(=O)O)N.Cl |
正規SMILES |
CC(C1=NC(=CO1)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


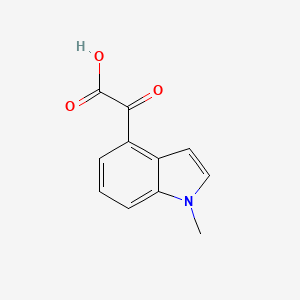
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)

![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
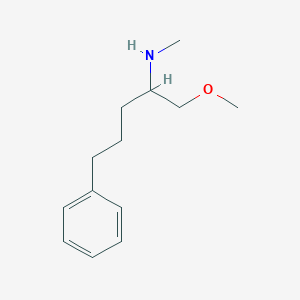

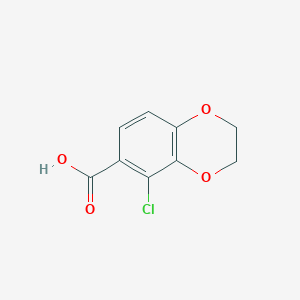
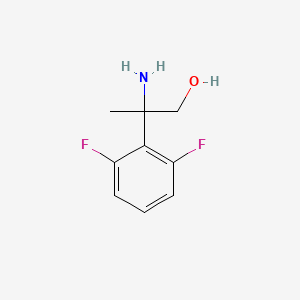
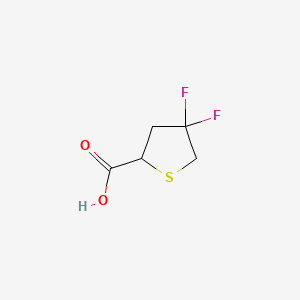

aminehydrochloride](/img/structure/B13532586.png)
